3-Hydroxydesloratadine b-D-glucuronide
CAS No.: 774538-89-5
Cat. No.: VC0023053
Molecular Formula: C₂₅H₂₇ClN₂O₇
Molecular Weight: 502.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 774538-89-5 |
---|---|
Molecular Formula | C₂₅H₂₇ClN₂O₇ |
Molecular Weight | 502.94 |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 |
SMILES | C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structure
3-Hydroxydesloratadine β-D-glucuronide is identified by the CAS registry number 774538-89-5 and exists in both free acid form and as a sodium salt . The compound possesses a complex structure consisting of the 3-hydroxydesloratadine moiety conjugated with β-D-glucuronic acid. This metabolite is known by several synonyms, including M13 Metabolite, 3-Hydroxy desloratadine glucuronide, and 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo cyclohepta[1,2-b]pyridin-3-yl β-D-Glucopyranosiduronic Acid .
The chemical identity of 3-Hydroxydesloratadine β-D-glucuronide can be summarized in the following table:
Table 1: Chemical Identity of 3-Hydroxydesloratadine β-D-glucuronide
Physical and Chemical Properties
The physical and chemical properties of 3-Hydroxydesloratadine β-D-glucuronide provide important information for its identification, analysis, and handling in laboratory settings . These properties are essential for researchers working with this compound in pharmaceutical and metabolic studies.
Table 2: Physical and Chemical Properties of 3-Hydroxydesloratadine β-D-glucuronide
These physical properties are important considerations for researchers working with this metabolite, particularly in analytical method development and stability studies. The high boiling point and relatively low water hazard classification make it a relatively stable compound for laboratory handling .
Metabolic Pathway and Formation
Origin in Loratadine Metabolism
3-Hydroxydesloratadine β-D-glucuronide is formed as part of the complex metabolic pathway of loratadine in humans. Loratadine undergoes extensive metabolism via several routes, with the major pathways involving descarboethoxylation, oxidation, and glucuronidation .
The metabolic sequence begins with the descarboethoxylation of loratadine to form desloratadine (DL), which is itself pharmacologically active as an antihistamine. Desloratadine then undergoes hydroxylation at the 3-position to form 3-hydroxydesloratadine, which is subsequently conjugated with glucuronic acid to form 3-hydroxydesloratadine β-D-glucuronide (3-OH-DL-Glu) .
Unique Aspects of Formation
What makes the formation of 3-hydroxydesloratadine β-D-glucuronide particularly interesting is the discovery that it involves an unusual metabolic sequence. Research has revealed that the formation of 3-hydroxydesloratadine is catalyzed by the cytochrome P450 enzyme CYP2C8, but this oxidation requires prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10) .
This represents a reversal of the typical metabolic sequence, where phase I oxidation usually precedes phase II conjugation. The requirement for prior glucuronidation makes this metabolic pathway unique and provides important insights into the complexity of drug metabolism mechanisms .
Pharmacokinetics and Disposition
The pharmacokinetic properties of 3-hydroxydesloratadine β-D-glucuronide have been investigated in human studies using radiolabeled loratadine. Following a single oral 10-mg dose of [¹⁴C]loratadine, this glucuronide metabolite becomes one of the major circulating metabolites in plasma .
In terms of formation kinetics, the rapid appearance of this metabolite parallels the rapid metabolism of loratadine itself. Maximum plasma concentrations of loratadine and desloratadine are achieved at 1.5 h and 1.6 h, respectively, indicating rapid absorption and metabolism. Loratadine is completely metabolized by 6 hours post-dose, with 3-hydroxydesloratadine glucuronide becoming a predominant metabolite .
Regarding excretion, approximately 41% of a loratadine dose is excreted in urine and 43% in feces. Notably, about 13% of the administered dose is eliminated in the urine as 3-hydroxydesloratadine β-D-glucuronide, making it a major urinary metabolite . In contrast, the parent 3-hydroxydesloratadine is the major fecal metabolite (approximately 17% of the dose), suggesting possible deconjugation of the glucuronide in the gastrointestinal tract .
Table 3: Disposition of Loratadine and Key Metabolites
Compound | Urine (% of dose) | Feces (% of dose) |
---|---|---|
Loratadine | Trace amounts | 5.4% |
Desloratadine | <2% | 2.7% |
3-Hydroxydesloratadine β-D-glucuronide | 13% | Not specifically reported |
3-Hydroxydesloratadine | Not specifically reported | 17% |
5- and 6-hydroxy-Desloratadine (combined) | Not specifically reported | 10.7% |
Total recovery | 41% | 43% |
Supplier | Product Form | Quantity | Price (as reported) |
---|---|---|---|
TRC | Free form | 1 mg | $675 |
TRC | Free form | 5 mg | $3,250 |
Usbiological | Free form | 1 mg | $879 |
Biosynth Carbosynth | Sodium salt | 1 mg | $350 |
Biosynth Carbosynth | Sodium salt | 5 mg | $1,175 |
Carl Roth | Sodium salt | 1 mg | €676.20 |
Carl Roth | Sodium salt | 2 mg | €1,030.95 |
Carl Roth | Sodium salt | 5 mg | €2,256.45 |
Research Significance and Recent Findings
The study of 3-hydroxydesloratadine β-D-glucuronide has significant implications for understanding drug metabolism pathways, particularly those involving unusual metabolic sequences. The elucidation of its formation pathway has contributed substantially to our understanding of complex drug metabolism mechanisms .
Recent research has revealed that drugs that inhibit CYP2C8, such as clopidogrel and gemfibrozil, can significantly inhibit the formation of 3-hydroxydesloratadine and increase desloratadine exposure in humans. This finding suggests that desloratadine could potentially serve as a selective CYP2C8 probe substrate in clinical drug-drug interaction studies .
Furthermore, the study of this glucuronide conjugate contributes to our understanding of the safety and efficacy profile of loratadine, one of the most widely used antihistamines worldwide. By elucidating the metabolic fate of loratadine, researchers can better predict potential drug-drug interactions and individual variations in drug response based on genetic polymorphisms in the enzymes involved in its metabolism .
The novel finding that glucuronidation of desloratadine by UGT2B10 is an obligatory requirement for subsequent CYP2C8-mediated 3-hydroxylation represents an important contribution to our knowledge of xenobiotic metabolism and has resolved a long-standing mystery in the field of drug metabolism research .
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